molecular formula C13H12N4O3 B14962814 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid CAS No. 148191-57-5

4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid

Cat. No.: B14962814
CAS No.: 148191-57-5
M. Wt: 272.26 g/mol
InChI Key: CUQGEGYCPOQNSY-UHFFFAOYSA-N
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Description

4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid is a complex heterocyclic compound that features a pyrazolo-pyrido-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid involves multiple steps, starting from the formation of the pyrazolo-pyrido-pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrazole derivatives with pyridine and pyrimidine intermediates can lead to the formation of the desired scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo-pyrido-pyrimidine derivatives, such as:

Properties

CAS No.

148191-57-5

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

4-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid

InChI

InChI=1S/C13H12N4O3/c18-12(19)2-1-6-16-7-4-10-9(13(16)20)8-14-11-3-5-15-17(10)11/h3-5,7-8H,1-2,6H2,(H,18,19)

InChI Key

CUQGEGYCPOQNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCCC(=O)O

Origin of Product

United States

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